molecular formula C29H53NO5 B1141126 (R,R,S,S)-Orlistat CAS No. 111466-63-8

(R,R,S,S)-Orlistat

Katalognummer: B1141126
CAS-Nummer: 111466-63-8
Molekulargewicht: 495.7 g/mol
InChI-Schlüssel: AHLBNYSZXLDEJQ-WKAQUBQDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R,R,S,S)-Orlistat is a stereoisomer of Orlistat, a well-known lipase inhibitor used primarily for the treatment of obesity. Orlistat works by preventing the absorption of fats from the human diet, thereby reducing caloric intake. The compound is derived from lipstatin, a potent natural inhibitor of pancreatic lipases isolated from the bacterium Streptomyces toxytricini.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (R,R,S,S)-Orlistat involves several key steps, including the formation of the β-lactone ring, which is crucial for its biological activity. The synthetic route typically starts with the preparation of the β-hydroxy acid, followed by cyclization to form the β-lactone. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Preparation of β-hydroxy acid: This step involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry.

    Cyclization: The β-hydroxy acid is cyclized to form the β-lactone ring under controlled conditions.

    Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the β-lactone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the β-lactone ring, resulting in the formation of hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidized derivatives: These include various carboxylic acids and ketones.

    Reduced derivatives: These include hydroxy derivatives.

    Substituted derivatives: These include esters and amides.

Wissenschaftliche Forschungsanwendungen

Chemistry: (R,R,S,S)-Orlistat is used as a model compound in the study of stereochemistry and chiral synthesis. Its complex structure and multiple chiral centers make it an interesting subject for research in asymmetric synthesis.

Biology: In biological research, this compound is used to study the inhibition of lipases and the metabolic pathways involved in fat absorption. It serves as a tool to understand the role of lipases in various biological processes.

Medicine: Medically, this compound is used in the treatment of obesity. It is also being investigated for its potential use in the treatment of other conditions such as type 2 diabetes and hyperlipidemia.

Industry: In the pharmaceutical industry, this compound is used as an active ingredient in weight loss medications. It is also used in the development of new lipase inhibitors for various therapeutic applications.

Wirkmechanismus

(R,R,S,S)-Orlistat exerts its effects by inhibiting the activity of pancreatic and gastric lipases, enzymes responsible for the breakdown of dietary fats. By binding to the active site of these enzymes, this compound prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides. This inhibition leads to a reduction in the absorption of dietary fats, resulting in decreased caloric intake and weight loss.

Molecular Targets and Pathways: The primary molecular targets of this compound are the pancreatic and gastric lipases. The compound binds covalently to the serine residue in the active site of these enzymes, forming a stable complex that prevents substrate access. This inhibition disrupts the normal digestive process and reduces fat absorption.

Vergleich Mit ähnlichen Verbindungen

    Lipstatin: The natural precursor of Orlistat, isolated from .

    Tetrahydrolipstatin: A hydrogenated derivative of lipstatin with similar lipase inhibitory activity.

    Cetilistat: Another lipase inhibitor used for the treatment of obesity, with a different chemical structure but similar mechanism of action.

Uniqueness: (R,R,S,S)-Orlistat is unique due to its specific stereochemistry, which contributes to its high potency and selectivity as a lipase inhibitor. Its β-lactone ring is essential for its inhibitory activity, and the presence of multiple chiral centers adds to its complexity and effectiveness.

Eigenschaften

CAS-Nummer

111466-63-8

Molekularformel

C29H53NO5

Molekulargewicht

495.7 g/mol

IUPAC-Name

[(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26+,27+/m1/s1

InChI-Schlüssel

AHLBNYSZXLDEJQ-WKAQUBQDSA-N

SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

Isomerische SMILES

CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O

Kanonische SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

Synonyme

[2S-[2α(S*),3β]]-N-Formyl-L-leucine 1-[(3-Hexyl-4-oxo-2-oxetanyl)methyl]dodecyl Ester; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.